molecular formula C11H11BN2O2 B7954710 [4-(2-Methylphenyl)pyrimidin-5-yl]boronic acid

[4-(2-Methylphenyl)pyrimidin-5-yl]boronic acid

Cat. No.: B7954710
M. Wt: 214.03 g/mol
InChI Key: ZMENCWRZMLQFHU-UHFFFAOYSA-N
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Description

[4-(2-Methylphenyl)pyrimidin-5-yl]boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a 2-methylphenyl group. The presence of the boronic acid group makes it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of [4-(2-Methylphenyl)pyrimidin-5-yl]boronic acid can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methylphenyl)pyrimidin-5-yl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes or boronate esters. Substitution reactions can lead to the formation of various substituted pyrimidines.

Scientific Research Applications

[4-(2-Methylphenyl)pyrimidin-5-yl]boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [4-(2-Methylphenyl)pyrimidin-5-yl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on enzymes or other biomolecules, leading to the inhibition of enzyme activity or the modulation of biochemical pathways. This interaction is often reversible, allowing for the fine-tuning of the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the pyrimidine ring.

    Pyrimidinylboronic acids: Compounds with a pyrimidine ring and a boronic acid group, but different substituents on the pyrimidine ring.

    2-Methylphenylboronic acid: A boronic acid derivative with a 2-methylphenyl group but lacking the pyrimidine ring.

Uniqueness

[4-(2-Methylphenyl)pyrimidin-5-yl]boronic acid is unique due to the combination of the pyrimidine ring and the 2-methylphenyl group, which provides distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various chemical reactions.

Properties

IUPAC Name

[4-(2-methylphenyl)pyrimidin-5-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BN2O2/c1-8-4-2-3-5-9(8)11-10(12(15)16)6-13-7-14-11/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMENCWRZMLQFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C2=CC=CC=C2C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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